Interleukin-6 receptor is encoded by the IL6R gene located on chromosome 1. It exists in two forms: a membrane-bound form and a soluble form. The membrane-bound interleukin-6 receptor interacts directly with interleukin-6 to initiate signaling pathways, while the soluble form can modulate responses by binding interleukin-6 and subsequently activating cells that do not express the membrane receptor . This receptor's classification as a type I cytokine receptor places it among other important receptors that mediate immune signaling, such as those for interleukin-11 and leukemia inhibitory factor .
The synthesis of interleukin-6 receptor involves several molecular biology techniques. The IL6R gene can be cloned into expression vectors for protein production in various systems, including bacterial and mammalian cells. Techniques such as polymerase chain reaction (PCR) are used to amplify the gene, followed by restriction enzyme digestion to facilitate cloning into suitable vectors.
Once expressed, purification of the interleukin-6 receptor can be achieved through affinity chromatography, utilizing tags or specific binding partners to isolate the protein from cell lysates. Advanced techniques like mass spectrometry may be employed to confirm the identity and purity of the synthesized protein .
The interleukin-6 receptor is a heterodimeric complex composed of two main components: the interleukin-6 receptor subunit (interleukin-6R) and glycoprotein 130 (gp130), which serves as the signal transducer. The structure of interleukin-6 receptor features a large extracellular domain that binds interleukin-6, facilitating its interaction with gp130.
The molecular structure of interleukin-6 consists of four alpha helices arranged in an up-up-down-down topology, characteristic of many cytokines. This structural arrangement is essential for its biological function, allowing it to engage with both its ligand (interleukin-6) and its signaling partner (gp130) effectively .
The primary chemical reaction involving interleukin-6 receptor occurs when interleukin-6 binds to its membrane-bound receptor. This binding triggers conformational changes that lead to the dimerization of gp130 molecules, activating intracellular signaling cascades through Janus kinases (JAKs). These kinases phosphorylate specific tyrosine residues on gp130, initiating downstream signaling pathways such as the signal transducer and activator of transcription (STAT) pathway.
In addition to classical signaling via membrane-bound receptors, alternative splicing produces soluble forms of interleukin-6 receptor that can bind interleukin-6 in circulation. This interaction allows for trans-signaling mechanisms where cells lacking membrane receptors can still respond to interleukin-6 .
The mechanism of action for interleukin-6 involves multiple pathways:
These pathways illustrate how interleukin-6 can exert diverse effects across different cell types, influencing immune responses and inflammation .
Interleukin-6 receptor exhibits several notable physical properties:
Chemically, it is characterized by glycosylation sites that influence its stability and activity. The presence of disulfide bonds contributes to its structural integrity .
Interleukin-6 receptor has significant applications in biomedical research and clinical settings:
The molecular characterization of IL-6R unfolded through a fascinating convergence of independent research trajectories investigating diverse biological activities:
Multifactorial discovery (1970s-1986): IL-6 was initially identified as "B-cell stimulatory factor-2" (BSF-2) by Kishimoto's group, recognizing its capacity to drive B-cell differentiation into antibody-producing plasma cells. Concurrently, separate investigations identified molecules termed "interferon-β2" (IFN-β2), a "26-kDa protein" in fibroblasts, "hepatocyte-stimulating factor" (HSF), and "hybridoma/plasmacytoma growth factor" (HPGF), all later proven identical to BSF-2 through cDNA cloning in 1986 [1] [6]. This unification under the designation "Interleukin-6" (IL-6) occurred in 1988.
Receptor identification (1988-1990): The human IL-6Rα subunit (gp80, CD126) was cloned in 1988, revealing a structure characteristic of type I cytokine receptors: an extracellular region with immunoglobulin-like (Ig-like) and cytokine-binding homology regions (CHR), a single transmembrane domain, and a short cytoplasmic tail lacking intrinsic signaling motifs. The critical breakthrough came in 1990 with the discovery of glycoprotein 130 (gp130, CD130) as the essential signal-transducing subunit. IL-6 signaling requires initial IL-6 binding to IL-6Rα, followed by association of this complex with gp130, inducing gp130 homodimerization and subsequent intracellular signaling initiation [1] [4].
Soluble receptor and trans-signaling (1990s): The identification of a naturally occurring soluble form of IL-6Rα (sIL-6Rα), generated by proteolytic cleavage ("shedding") or alternative splicing, revealed a novel signaling paradigm. The IL-6/sIL-6Rα complex could bind to and activate gp130 on cells lacking membrane-bound IL-6Rα (mIL-6Rα), a mechanism termed "trans-signaling." This contrasted with "classic signaling" via mIL-6Rα. This discovery fundamentally expanded the cellular repertoire responsive to IL-6 and highlighted a critical pathophysiological mechanism [5] [10].
Table 1: Historical Evolution of IL-6 and IL-6R Nomenclature and Key Discoveries
Year | Designation | Key Biological Activity Identified | Significance |
---|---|---|---|
1970s | BSF-2 | B-cell differentiation factor | First identification of IL-6 activity |
1986 | IFN-β2, 26-kDa protein | Antiviral activity (later disproven), fibroblast-derived protein | Cloning revealed identity with BSF-2 |
1986 | HSF | Induction of acute-phase proteins in hepatocytes | Linked IL-6 to systemic inflammation |
1986 | HPGF | Growth factor for hybridomas/plasmacytomas | Linked IL-6 to plasma cell dyscrasias |
1988 | IL-6Rα (gp80) | Ligand-binding receptor subunit cloned | Defined specific IL-6 recognition component |
1988 | IL-6 | Unification of multiple factors under single name | Established cytokine's pleiotropy |
1990 | gp130 | Signal-transducing subunit identified | Defined common pathway for IL-6 family cytokines |
1990s | sIL-6Rα | Agonist enabling signaling on cells lacking mIL-6Rα (trans-signaling) | Expanded cellular targets and pathological mechanisms |
The IL-6R operates within a broader network of cytokines sharing gp130 as a common signal transducer, constituting the IL-6 cytokine family (IL-6, IL-11, IL-27, IL-31, Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF), Cardiotrophin-1 (CT-1), and Cardiotrophin-like cytokine (CLCF)). IL-6Rα, however, exhibits high specificity for IL-6. Signaling initiation follows a conserved mechanism:
Receptor Complex Assembly: IL-6 binding induces a conformational change in IL-6Rα (membrane-bound or soluble), enabling recruitment of two gp130 molecules. This results in hexameric complex formation: (IL-6:IL-6Rα:gp130)₂ for classic signaling or (IL-6:sIL-6Rα:gp130)₂ for trans-signaling. Precise spatial orientation of gp130 cytoplasmic domains within this complex is critical for kinase activation [7] [9].
Intracellular Signaling Cascades:
Table 2: Key Components and Mechanisms of IL-6R-Mediated Signaling
Signaling Mode | Receptor Complex Components | Primary Initiating Event | Key Intracellular Pathways | Major Cellular Responses |
---|---|---|---|---|
Classic Signaling | IL-6 + mIL-6Rα + gp130 (dimer) | IL-6 binding to mIL-6Rα | JAK/STAT3 (dominant), SHP2/ERK, SHP2/PI3K/Akt | Hepatocyte acute-phase response, Leukocyte differentiation (B-cells, Th17), Neural survival |
Trans-Signaling | IL-6 + sIL-6Rα + gp130 (dimer) | IL-6:sIL-6Rα complex binding gp130 | JAK/STAT3, SHP2/ERK, SHP2/PI3K/Akt | Endothelial activation, Leukocyte recruitment, Tissue fibrosis, Pain, Chronic inflammation, Tumor promotion |
Regulation | Regulatory Molecule | Source/Induction | Mechanism of Action | Specificity |
SOCS3 | Induced by STAT3 activation | Binds pY759 on gp130 and JAKs | Inhibits JAK kinase activity, Targets receptor for degradation | Broad (GP130 cytokines) |
PIAS3 | Constitutive and inducible | Binds activated STAT3 dimers | Blocks STAT3 DNA binding | STAT3-specific |
sgp130 | Proteolysis/Alternative splicing | Binds IL-6:sIL-6Rα complex | Prevents complex binding to membrane gp130 | Specific inhibitor of trans-signaling |
IL-6R exemplifies two fundamental principles in cytokine biology: pleiotropy (one ligand/receptor eliciting diverse biological effects) and redundancy (multiple ligands sharing signaling components leading to overlapping functions).
Ligand Passability: sIL-6Rα allows IL-6 to act on distant cell types beyond its site of production, contributing to systemic effects like fever, anemia of chronic disease (via hepcidin induction), and hypoalbuminemia [3] [7].
Mechanisms of Redundancy: The sharing of gp130 by the entire IL-6 cytokine family creates inherent functional redundancy:
Table 3: The IL-6 Cytokine Family: Shared gp130 Usage and Receptor Complexes
Cytokine | Specific α-Receptor | Signal-Transducing Components | Key Overlapping Functions with IL-6 | Distinctive Functions/Expression |
---|---|---|---|---|
IL-6 | IL-6Rα (membrane or soluble) | gp130 homodimer | Acute-phase response, B-cell diff., Th17 diff., Hematopoiesis, Osteoclast activation | Major inducer of CRP, Pathogenic in RA, CRS, mCD |
IL-11 | IL-11Rα | gp130 homodimer | Acute-phase response, Osteoclast activation, Hematopoiesis (megakaryopoiesis) | Mucosal protection, Bone formation, Adipogenesis |
IL-27 | IL-27R (WSX-1) | gp130 heterodimer | Immunoregulation (early Th1 induction, Treg/IL-10 induction) | Antagonizes Th17 development |
IL-31 | IL-31RA | OSMRβ heterodimer (not gp130) | Pruritus, Skin inflammation | Limited role in acute-phase |
OSM | LIFR or OSMRβ | gp130 heterodimer (with LIFR or OSMRβ) | Acute-phase response, Endothelial activation, Osteoclast activation, Hematopoiesis inhibition | Potent mesenchymal cell effects (fibrosis, angiogenesis) |
LIF | LIFR | gp130 heterodimer (with LIFR) | Acute-phase response, Neural differentiation, Osteoclast activation, Hematopoiesis (stem cell maintenance) | Critical for blastocyst implantation, Cholinergic phenotype |
CNTF | CNTFRα | gp130/LIFR heterodimer | Neuronal survival, Astrocyte differentiation, Muscle maintenance | Limited hematopoietic role |
CT-1 | None? / LIFR? | gp130/LIFR heterodimer | Cardiomyocyte survival/hypertrophy, Neuronal survival | Major role in cardiac development/remodeling |
CLCF | CNTFRα | gp130/LIFR heterodimer | Neuronal survival, Sympathetic neuron development | Limited hematopoietic role |
The IL-6R system, encompassing both membrane-bound and soluble forms, remains a primary therapeutic target within the IL-6 cytokine family due to its central role in numerous inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, cytokine release syndrome, Castleman's disease) and certain cancers. Understanding its role as a paradigm for pleiotropy and redundancy provides a crucial framework for developing targeted therapies (e.g., IL-6R blockers like tocilizumab, satralizumab; sgp130Fc fusion protein like olamkicept selectively targeting trans-signaling) and anticipating potential functional compensation by other family members [1] [5] [10].
List of Compounds Mentioned:Interleukin-6 (IL-6), Interleukin-6 Receptor alpha (IL-6Rα, gp80, CD126), Glycoprotein 130 (gp130, CD130), Soluble IL-6Rα (sIL-6Rα), Soluble gp130 (sgp130), Suppressor of Cytokine Signaling 3 (SOCS3), Protein Inhibitors of Activated STAT 3 (PIAS3), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), Src Homology 2 domain-containing Phosphatase 2 (SHP2), Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K), Protein Kinase B (Akt), Interleukin-11 (IL-11), Interleukin-27 (IL-27), Interleukin-31 (IL-31), Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF), Cardiotrophin-1 (CT-1), Cardiotrophin-like cytokine (CLCF), Hyper-IL-6 (Hy-IL-6).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7